molecular formula C9H14BN3O4 B591501 (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid CAS No. 883231-25-2

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid

Katalognummer: B591501
CAS-Nummer: 883231-25-2
Molekulargewicht: 239.038
InChI-Schlüssel: IOLSSXXMDVLBHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (CAS: 883231-25-2) is a boronic acid derivative featuring a pyrimidine core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a boronic acid moiety at the 5-position. Its molecular formula is C₉H₁₄BN₃O₄, with a molecular weight of 239.04 g/mol . The Boc group enhances stability during synthetic processes, making the compound valuable in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl systems in drug discovery . Physically, it is a white to light yellow solid with good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Eigenschaften

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O4/c1-9(2,3)17-8(14)13-7-11-4-6(5-12-7)10(15)16/h4-5,15-16H,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLSSXXMDVLBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670447
Record name {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883231-25-2
Record name {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .

Wirkmechanismus

The mechanism of action of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid primarily involves its role as a boronic acid derivative:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous pyrimidine-based boronic acids. Below is a detailed analysis of key analogs, supported by data from synthetic, spectroscopic, and application-based studies.

Table 1: Structural and Functional Comparison of Pyrimidine Boronic Acid Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid Boc-protected amino, boronic acid 239.04 High stability; used in cross-coupling for anticancer agents
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid (4c) Boc-piperazinyl, boronic acid 309.20 (boronic acid) Improved aqueous solubility; intermediates for kinase inhibitors
(2-methoxypyrimidin-5-yl)boronic acid Methoxy, boronic acid 168.96 Lower steric hindrance; used in fluorescence probes
(2-(2-(methoxycarbonyl)pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid (4e) Methoxycarbonyl-pyrrolidinyl, boronic acid 252.10 (boronic acid) Enhanced electronic effects; applied in PET tracer synthesis
(2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid (4h) Ethylpiperazinyl, boronic acid 237.10 (boronic acid) Increased basicity; explored in CNS-targeting drug candidates

Key Findings from Comparative Studies

Stability and Reactivity :

  • The Boc group in the target compound provides superior stability under basic conditions compared to analogs like 4h (ethylpiperazinyl) or 4e (methoxycarbonyl-pyrrolidinyl), which may undergo deprotection or hydrolysis .
  • The boronic acid moiety in all analogs facilitates Suzuki-Miyaura couplings, but steric effects from bulky substituents (e.g., Boc-piperazinyl in 4c ) reduce reaction rates compared to smaller groups like methoxy .

Solubility and Bioavailability: 4c (Boc-piperazinyl) exhibits higher aqueous solubility (49% yield after chromatography) due to the hydrophilic piperazine ring, whereas the Boc-amino analog requires DMF/DMSO for dissolution . Methoxy-substituted analogs (e.g., 2-methoxypyrimidin-5-yl) show moderate solubility in ethanol, limiting their utility in biological assays .

Biological Activity: The target compound and 4c have been used in synthesizing tyrosine kinase inhibitors (e.g., lapatinib analogs), with 4c showing marginally better IC₅₀ values in vitro due to enhanced solubility . Ethylpiperazinyl analog 4h demonstrates blood-brain barrier penetration in preclinical models, a trait absent in the Boc-amino derivative .

Synthetic Utility: Pinacol ester derivatives of the target compound (e.g., CAS: 1032758-88-5) are preferred for storage due to reduced boronic acid oxidation, whereas non-esterified analogs like 4f require immediate use .

Biologische Aktivität

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid, with the CAS number 883231-25-2, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine-based compounds, which have been extensively studied for their roles in drug discovery, particularly in cancer therapeutics and enzyme inhibition.

The molecular formula of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid is C₁₃H₁₈B N₃O₃, with a molecular weight of approximately 265.11 g/mol. The compound features a pyrimidine ring substituted with a tert-butyloxycarbonyl (Boc) amino group and a boronic acid moiety, which contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including boronic acids. For instance, related compounds have shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC₅₀ values indicating potent activity. One study reported that certain pyrimidine derivatives exhibited IC₅₀ values ranging from 0.126 μM to 12.91 μM against these cell lines, demonstrating a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil .

CompoundCell LineIC₅₀ (μM)Selectivity Index
Compound AMDA-MB-2310.126High
Compound BMCF-717.02Moderate
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acidTBDTBDTBD

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes. Specifically, (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid may exhibit inhibitory activity against enzymes like GSK-3β and matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. Preliminary data suggest that modifications in the boronic acid structure can enhance binding affinity and selectivity towards these targets .

Case Studies

  • Inhibition of Matrix Metalloproteinases : A study demonstrated that certain boronic acid derivatives could inhibit MMP-2 and MMP-9 activities significantly, which are critical in tumor invasion and metastasis. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to reduced metastatic potential in vivo models .
  • Selectivity in Cancer Treatment : In vivo studies using mouse models showed that compounds similar to (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid could inhibit lung metastasis more potently than established treatments like TAE226, indicating a promising therapeutic window for selective targeting of cancer cells without affecting normal cells significantly .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.